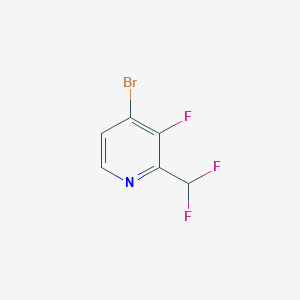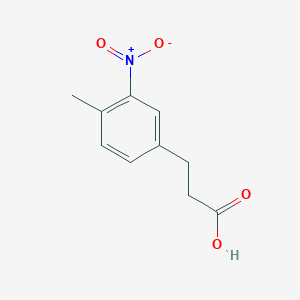
4-Bromo-2-(difluoromethyl)-3-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(difluoromethyl)-3-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, difluoromethyl, and fluorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethyl)-3-fluoropyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(difluoromethyl)-3-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(difluoromethyl)-3-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(difluoromethyl)-3-fluoro-4-aminopyridine, while a Suzuki coupling reaction can produce biaryl derivatives .
Applications De Recherche Scientifique
4-Bromo-2-(difluoromethyl)-3-fluoropyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(difluoromethyl)-3-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4,6-difluorophenyl isocyanate
- 4-Bromo-2,5-difluorobenzoic acid
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness
4-Bromo-2-(difluoromethyl)-3-fluoropyridine is unique due to the combination of bromine, difluoromethyl, and fluorine substituents on the pyridine ring. This specific arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules and a potential candidate for various applications in pharmaceuticals and materials science .
Propriétés
Formule moléculaire |
C6H3BrF3N |
|---|---|
Poids moléculaire |
225.99 g/mol |
Nom IUPAC |
4-bromo-2-(difluoromethyl)-3-fluoropyridine |
InChI |
InChI=1S/C6H3BrF3N/c7-3-1-2-11-5(4(3)8)6(9)10/h1-2,6H |
Clé InChI |
XSYZJYDHSSNBNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1Br)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)



![Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid](/img/structure/B13566741.png)





![2-(Morpholin-3-yl)benzo[d]oxazole](/img/structure/B13566760.png)

![Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate](/img/structure/B13566770.png)
